

Comprehensive Target Identification & Validation: N-(3,5-dimethoxyphenyl)guanidine

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Compound of Interest

Compound Name: *N*-(3,5-dimethoxyphenyl)guanidine

CAS No.: 207284-12-6

Cat. No.: B2492186

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Executive Summary

N-(3,5-dimethoxyphenyl)guanidine (DMPG) represents a classic "privileged structure" in medicinal chemistry—a lipophilic phenyl ring coupled with a highly basic guanidine moiety. While often identified as a hit in phenotypic screens (e.g., for antifungal activity, CNS modulation, or cancer cell migration), its specific mechanism of action (MOA) is frequently obscured by the polypharmacology inherent to the guanidine scaffold.

This technical guide outlines a rigorous, self-validating workflow to identify and validate the biological target(s) of DMPG. Based on structural activity relationship (SAR) analysis of the phenylguanidine class, the highest probability targets include Sigma Receptors (

), 5-HT₃ Serotonin Receptors, and Voltage-Gated Sodium Channels (NaV). This guide details the transition from in silico prediction to biophysical confirmation.

Chemical Biology & SAR Context

The Pharmacophore

DMPG consists of two distinct functional domains that dictate its interactome:

- The Guanidine Head (Basic, pKa ~12.5): At physiological pH, this group is protonated (cationic). It mimics the arginine side chain, allowing it to form critical salt bridges with Aspartate (Asp) or Glutamate (Glu) residues in protein active sites.
- The 3,5-Dimethoxyphenyl Tail (Lipophilic, H-Bond Acceptor): The methoxy groups increase lipophilicity compared to a naked phenyl ring, facilitating membrane permeability and providing specific hydrogen bond acceptor points.

Predicted Polypharmacology (Class Effects)

Analysis of structurally similar compounds provides the initial "search space" for target identification.

Compound Analog	Structural Similarity	Known Target	Mechanism
1,3-Di-o-tolylguanidine (DTG)	High	Sigma-1 / Sigma-2 Receptors	Agonist/Antagonist
Phenyldiguanide	Moderate	5-HT3 Receptor	Agonist
Amiloride analogs	Low	Na ⁺ /H ⁺ Exchanger	Blocker
Dodine	Low (Aliphatic)	Fungal Membranes	Surfactant-like disruption

Scientific Insight: The 3,5-dimethoxy substitution pattern is often used to optimize Sigma-2 receptor selectivity over Sigma-1. Therefore, Sigma-2 (TMEM97) should be the primary hypothesis for validation.

Phase I: Target Identification (The "Deconvolution" Workflow)

If the target is unknown, a combination of label-free and labeled proteomic methods is required.

In Silico Molecular Docking (Virtual Screening)

Before wet-lab experiments, perform inverse docking against a panel of likely targets.

- Protocol: Dock DMPG into the crystal structures of Sigma-1 (PDB: 5HK1), 5-HT3A (PDB: 6Y5A), and NMDA receptors.
- Success Metric: Binding Energy () < -8.0 kcal/mol suggests a plausible interaction.

Thermal Proteome Profiling (TPP)

TPP is the gold standard for label-free target ID, relying on the principle that ligand binding stabilizes a protein against heat denaturation.

Protocol:

- Lysate Preparation: Generate cell lysates from the sensitive cell line (e.g., HEK293 or specific cancer line).
- Treatment: Incubate lysate with DMPG (10 M) vs. Vehicle (DMSO) for 30 min.
- Thermal Challenge: Aliquot samples and heat to a gradient (37°C to 67°C).
- Quantification: Ultracentrifuge to remove precipitated proteins. Analyze supernatants via LC-MS/MS (TMT labeling).
- Analysis: Identify proteins with a significant "melting curve shift" () in the presence of DMPG.

Photo-Affinity Labeling (PAL)

If TPP fails to identify low-abundance membrane receptors, synthesize a photo-active probe.

- Probe Design: Attach a diazirine (photo-crosslinker) and an alkyne (click handle) to the para-position of the phenyl ring (position 4), as the 3,5-positions are occupied.
- Workflow: Incubate live cells with Probe

UV Crosslink (365 nm)

Lysis

Click Chemistry (Biotin-Azide)

Streptavidin Pull-down

Mass Spectrometry.

Phase II: Target Validation (Confirming the Hit)

Once candidate targets (e.g., Sigma-2/TMEM97) are identified, they must be validated through orthogonal assays.

Radioligand Binding Assays (The Gold Standard)

To confirm direct binding and determine affinity (

).

Protocol (Sigma-2 Focus):

- Membrane Prep: Rat liver membranes or TMEM97-overexpressing HEK293 membranes.
- Radioligand: Use [3 H]-DTG (Universal Sigma ligand) in the presence of (+)-pentazocine (to block Sigma-1 sites, isolating Sigma-2).
- Competition: Incubate membranes with [3 H]-DTG (5 nM) and increasing concentrations of DMPG (to M).
- Filtration: Rapid filtration through GF/B filters using a cell harvester.
- Calculation: Plot % Specific Binding vs. Log[DMPG]. Calculate

and convert to

using the Cheng-Prusoff equation.

Functional Validation (Signaling)

Binding does not equal function. You must determine if DMPG is an agonist or antagonist.

- For Sigma-2 (TMEM97): Measure Caspase-3 activation or Ca release from the ER. Sigma-2 agonists typically induce cell death in cancer cells via lysosomal membrane permeabilization.
- For 5-HT3: Perform a FLIPR Calcium Flux assay. If DMPG is an antagonist, it will blunt the Ca spike induced by Serotonin.

Genetic Validation (CRISPR/Cas9)

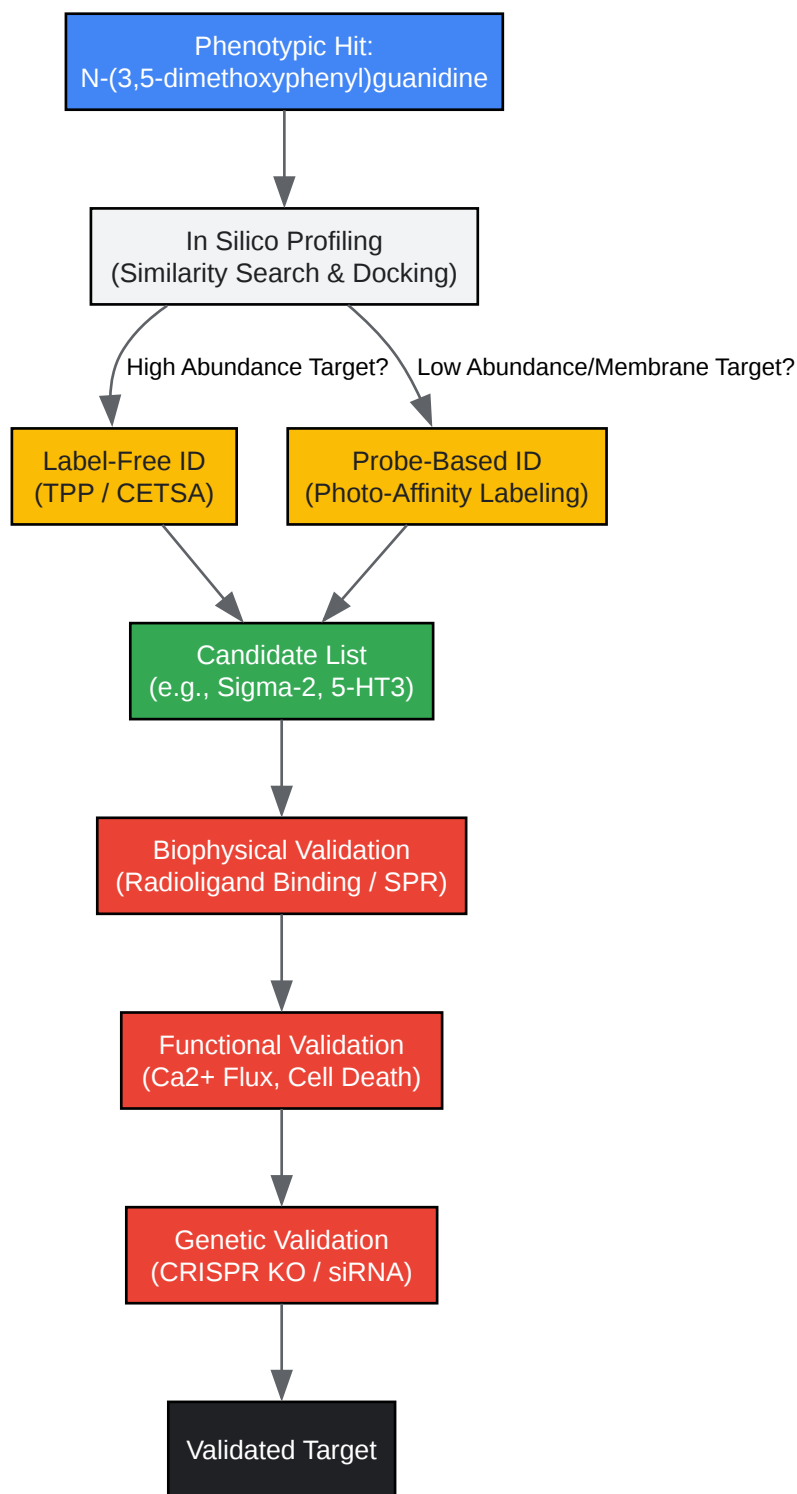
Causality Test: If DMPG kills cells via Target X, then knocking out Target X should render cells resistant to DMPG.

- Experiment: Generate a CRISPR-Cas9 KO of TMEM97 (Sigma-2).
- Readout: Treat WT and KO cells with DMPG. If the shifts significantly (>10-fold) or toxicity is abolished, the target is validated.

Visualizations

Target Deconvolution Workflow

The following diagram illustrates the decision tree for identifying the target of a phenotypic hit like DMPG.



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Caption: Workflow for deconvoluting the target of **N-(3,5-dimethoxyphenyl)guanidine**, moving from computational prediction to genetic confirmation.

Sigma-1 Receptor Signaling Pathway

Given the high probability of Sigma receptor involvement, this diagram details the downstream mechanism to validate.



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Caption: Putative mechanism of action if DMPG acts as a Sigma-1 Receptor agonist, modulating ER-Mitochondria calcium signaling.

References

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